![molecular formula C25H27N5O3S2 B2904340 ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 852143-23-8](/img/structure/B2904340.png)
ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several interesting substructures, including an indole ring, a 1,2,4-triazole ring, and a thiophene ring . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Scientific Research Applications
- The compound’s structural resemblance to naproxen, a nonsteroidal anti-inflammatory drug (NSAID), suggests potential anti-inflammatory effects. Naproxen inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2), reducing prostaglandin synthesis and inflammation .
- Naproxen has been studied for its antiviral properties, particularly in combination with other drugs. Trials suggest that it may reduce severe respiratory mortality associated with COVID-19 .
- Tryptamine derivatives play essential roles in the central nervous system, affecting sleep, cognition, memory, and behavior .
Anti-Inflammatory Properties
Antiviral Activity
Neuromodulation and Behavior
Cancer Research
Mechanism of Action
Target of Action
The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) of certain viruses . RdRp plays a crucial role in the life cycle of RNA viruses, making it a significant target for antiviral therapeutics .
Mode of Action
The compound specifically targets the RdRp of viruses, resulting in the inhibition of viral replication . The indole nucleus in the compound binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The compound’s interaction with RdRp disrupts the normal replication process of the virus, affecting the viral life cycle . Indole derivatives, such as this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The result of the compound’s action is the inhibition of viral replication, which can lead to a decrease in viral load and potentially halt the progression of the viral infection .
properties
IUPAC Name |
ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S2/c1-3-33-24(32)21-16-10-5-4-6-12-19(16)35-23(21)27-20(31)14-34-25-29-28-22(30(25)2)17-13-26-18-11-8-7-9-15(17)18/h7-9,11,13,26H,3-6,10,12,14H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCDMBZFQRACPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3C)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
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